molecular formula C19H28N4O3S B2423869 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine CAS No. 1396887-74-3

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine

Cat. No.: B2423869
CAS No.: 1396887-74-3
M. Wt: 392.52
InChI Key: YAVVEYCQABTRFQ-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a pyrazole moiety and an ethoxyphenyl sulfonyl group

Preparation Methods

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine typically involves multiple steps:

    Formation of the pyrazole moiety: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Alkylation: The pyrazole is then alkylated with 2-bromoethylamine to form the intermediate 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine.

    Sulfonylation: The intermediate is reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Cyclization: Finally, the product is cyclized with piperazine under reflux conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl group, yielding the corresponding phenol and sulfonic acid derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the development of new materials, such as polymers and surfactants, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as signal transduction, apoptosis, and inflammation, depending on the specific biological context.

Comparison with Similar Compounds

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine: This compound lacks the ethoxy group, which may affect its solubility and biological activity.

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-methoxyphenyl)sulfonyl)piperazine: The presence of a methoxy group instead of an ethoxy group can influence its reactivity and pharmacokinetic properties.

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-chlorophenyl)sulfonyl)piperazine: The chloro substituent may enhance its electron-withdrawing effects, altering its chemical and biological behavior.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(4-ethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3S/c1-4-26-18-5-7-19(8-6-18)27(24,25)22-12-9-21(10-13-22)11-14-23-17(3)15-16(2)20-23/h5-8,15H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVVEYCQABTRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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